molecular formula C8H8FN3 B599305 4-Fluoro-3-methyl-1H-indazol-6-amine CAS No. 1363382-44-8

4-Fluoro-3-methyl-1H-indazol-6-amine

Cat. No.: B599305
CAS No.: 1363382-44-8
M. Wt: 165.171
InChI Key: WIUGHILVJVXZDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-methyl-1H-indazol-6-amine is a fluorinated indazole derivative with a methyl substituent at position 3 and an amino group at position 5. Indazoles are heterocyclic aromatic compounds featuring a six-membered benzene ring fused to a five-membered ring containing two adjacent nitrogen atoms. This scaffold is prominent in medicinal chemistry due to its ability to interact with biological targets such as kinases, enzymes, and receptors .

Properties

IUPAC Name

4-fluoro-3-methyl-2H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-4-8-6(9)2-5(10)3-7(8)12-11-4/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUGHILVJVXZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289647
Record name 4-Fluoro-3-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-44-8
Record name 4-Fluoro-3-methyl-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methyl-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce various halogenated or alkylated indazole derivatives .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, such as apoptosis or cell cycle regulation .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Below is a comparative analysis of 4-Fluoro-3-methyl-1H-indazol-6-amine with structurally related indazole and indole derivatives:

Compound Name Substituents Key Features Biological Implications
This compound - 4-F, 3-CH₃, 6-NH₂ Balanced lipophilicity; fluorine enhances stability; methyl modulates steric effects Potential kinase inhibitor or enzyme modulator
4-Amino-3-chloro-6-methyl-1H-indazole () - 3-Cl, 6-CH₃, 4-NH₂ Chlorine increases electronegativity and size; higher reactivity Possible genotoxicity concerns; altered target binding
4-Amino-1H-indazol-6-ol hydrochloride () - 6-OH, 4-NH₂ Hydroxyl group increases polarity; improved solubility Enhanced membrane permeability but reduced CNS penetration
6-(Trifluoromethyl)-1H-indazol-3-amine () - 6-CF₃, 3-NH₂ CF₃ group boosts lipophilicity and electron-withdrawing effects Improved bioavailability; potential for higher potency
4-Fluoro-1H-indol-6-amine () - 4-F, 6-NH₂ (indole scaffold) Indole lacks adjacent nitrogens; reduced hydrogen-bonding capacity Lower target specificity compared to indazoles

Research Findings on Substituent Effects

  • Fluorine vs. Chlorine : Fluorine’s smaller size and lower polarizability compared to chlorine reduce steric clashes and metabolic degradation, making the target compound more stable than its chloro analog .
  • Methyl Positioning: The 3-methyl group in the target compound may hinder enzymatic deactivation, similar to findings in , where methyl substituents on aromatic rings influenced carcinogenicity and protein-binding kinetics .
  • Trifluoromethyl Impact : The CF₃ group in 6-(Trifluoromethyl)-1H-indazol-3-amine significantly enhances lipophilicity, which correlates with improved membrane penetration and prolonged half-life .

Biological Activity

4-Fluoro-3-methyl-1H-indazol-6-amine is a nitrogen-containing heterocyclic compound belonging to the indazole family. Its unique structure, characterized by a fluoro and methyl substituent on the indazole core, makes it of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8FN3C_8H_8FN_3, with a molecular weight of 167.17 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C8H8FN3 c1 4 8 6 9 2 5 10 3 7 8 12 11 4 h2 3H 10H2 1H3 H 11 12 \text{InChI InChI 1S C8H8FN3 c1 4 8 6 9 2 5 10 3 7 8 12 11 4 h2 3H 10H2 1H3 H 11 12 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit certain kinases by binding to their active sites, thereby modulating various cellular pathways involved in apoptosis and cell cycle regulation . This mechanism is crucial for its potential use as an anticancer agent.

Anticancer Activity

Recent studies have demonstrated that indazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various indazole derivatives found that compounds similar to this compound displayed promising inhibitory effects against human cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma) .

Table 1: Anticancer Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Index (SI)
4-Fluoro...K5625.156.45
5-FluorouracilK562-0.14

This table illustrates the IC50 values for selected compounds against the K562 cell line, highlighting the potential of this compound as a low-toxicity anticancer agent.

Mechanistic Insights

Further investigations revealed that this compound induces apoptosis in cancer cells through modulation of apoptotic pathways. For example, treatment with this compound resulted in a dose-dependent increase in apoptosis rates in K562 cells, correlating with decreased levels of Bcl-2 (an anti-apoptotic protein) and increased levels of Bax (a pro-apoptotic protein) .

Case Studies

A notable case study involved the synthesis and evaluation of various indazole derivatives where this compound was included among the tested compounds. The study reported that this compound significantly inhibited cell proliferation in cancer cell lines while exhibiting lower cytotoxicity towards normal cells (HEK293), thus confirming its selectivity and safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.